molecular formula C19H17Cl2N3O2S2 B295194 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B295194
M. Wt: 454.4 g/mol
InChI Key: YYIZDUHRDCXPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide is a chemical compound that has gained significant scientific attention due to its potential therapeutic applications. This compound is a thieno[2,3-d]pyrimidine derivative that has been synthesized through a multi-step process. The compound has shown potential as an anticancer agent, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that is involved in the synthesis of nucleotides, which are essential for cell division. Inhibition of DHFR leads to the depletion of nucleotides, which ultimately leads to the inhibition of cell division and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to have a low toxicity profile in normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide in lab experiments is its potential as an anticancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential as a therapeutic agent for other diseases, such as bacterial infections. Additionally, future studies could focus on the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide involves a multi-step process that includes the condensation of 2-aminothiophene with ethyl acetoacetate, followed by the reaction with allyl bromide. The resulting product is then reacted with 2,3-dichlorobenzoyl chloride to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide have been extensively studied. The compound has shown potential as an anticancer agent, and its mechanism of action and biochemical effects have been studied extensively.

Properties

Molecular Formula

C19H17Cl2N3O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H17Cl2N3O2S2/c1-3-8-24-18(26)12-9-11(4-2)28-17(12)23-19(24)27-10-15(25)22-14-7-5-6-13(20)16(14)21/h3,5-7,9H,1,4,8,10H2,2H3,(H,22,25)

InChI Key

YYIZDUHRDCXPOI-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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